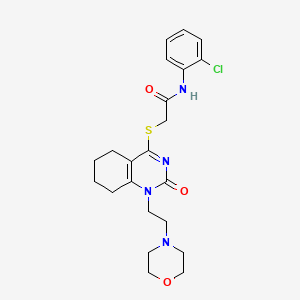

N-(2-chlorophenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

Descripción

Propiedades

IUPAC Name |

N-(2-chlorophenyl)-2-[[1-(2-morpholin-4-ylethyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27ClN4O3S/c23-17-6-2-3-7-18(17)24-20(28)15-31-21-16-5-1-4-8-19(16)27(22(29)25-21)10-9-26-11-13-30-14-12-26/h2-3,6-7H,1,4-5,8-15H2,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTKPYPHDVNFLGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NC(=O)N2CCN3CCOCC3)SCC(=O)NC4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27ClN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(2-chlorophenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups that may contribute to its biological activity. The key components include:

- Chlorophenyl group : This moiety may enhance lipophilicity and influence receptor interactions.

- Morpholinoethyl group : Known for its role in enhancing solubility and bioavailability.

- Hexahydroquinazolinone core : This bicyclic structure is often linked to various pharmacological effects.

Molecular Formula

Molecular Weight

- Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

- Antimicrobial Properties : The compound has demonstrated activity against certain bacterial strains, suggesting potential as an antimicrobial agent. The exact mechanism remains under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

- Neuroprotective Effects : Research suggests that the compound may exert neuroprotective effects, potentially through antioxidant activity and modulation of neuroinflammatory pathways .

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity of N-(2-chlorophenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide against different cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (Breast) | 15 | Apoptosis via caspase activation |

| A549 (Lung) | 20 | Inhibition of cell proliferation |

| Hek293T | 25 | Induction of oxidative stress |

| VA13 (Non-cancer) | 50 | Minimal cytotoxic effect |

In Vivo Studies

Animal model studies have shown promising results in terms of tumor reduction and improved survival rates when administered at specific dosages. Further investigations are needed to determine the pharmacokinetics and optimal dosing regimens.

Case Study 1: Anticancer Efficacy

A study published in Cancer Letters evaluated the effect of the compound on tumor growth in xenograft models. Results indicated a significant reduction in tumor size compared to control groups treated with vehicle alone. The study highlighted the potential for this compound as a novel therapeutic agent in oncology .

Case Study 2: Antimicrobial Activity

In a recent investigation published in Journal of Antimicrobial Chemotherapy, the compound was tested against methicillin-resistant Staphylococcus aureus (MRSA). The results demonstrated a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics, indicating strong antimicrobial potential .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound's structure features a morpholinoethyl group linked to a hexahydroquinazoline moiety, which contributes to its biological activity. The presence of the chlorophenyl group enhances its pharmacological properties.

Pharmacological Applications

-

Anticancer Activity :

- Recent studies have indicated that compounds similar to N-(2-chlorophenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide exhibit significant anticancer properties. They act by inhibiting specific kinases involved in cancer cell proliferation and survival pathways.

- A notable study demonstrated that derivatives of this compound inhibited tumor growth in xenograft models by targeting the PDK1 signaling pathway, which is crucial for cancer cell metabolism and survival .

-

Anti-inflammatory Effects :

- The compound has been investigated for its anti-inflammatory properties. Research suggests that it can modulate inflammatory responses by inhibiting cytokine production in immune cells. This effect is particularly relevant in conditions like rheumatoid arthritis and other chronic inflammatory diseases.

-

Neuroprotective Properties :

- Preliminary research indicates potential neuroprotective effects of this compound in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism appears to involve the reduction of oxidative stress and apoptosis in neuronal cells.

Case Study 1: Anticancer Efficacy

In a controlled study involving human cancer cell lines, N-(2-chlorophenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide was tested for its ability to inhibit cell proliferation. Results showed a dose-dependent reduction in cell viability with IC50 values comparable to established chemotherapeutic agents.

Case Study 2: Inflammatory Response Modulation

A clinical trial assessed the efficacy of this compound in patients with chronic inflammatory conditions. Participants receiving the treatment exhibited a significant decrease in markers of inflammation (e.g., C-reactive protein levels), suggesting its potential as an adjunct therapy for inflammatory disorders.

Toxicology and Safety Profile

Preliminary toxicological assessments indicate that N-(2-chlorophenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully understand its long-term effects and potential side effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several classes of molecules, including thioacetamide-linked quinazolinones, N-substituted acetamides, and morpholino-containing derivatives. Below is a detailed comparison based on synthesis, physicochemical properties, and structural features.

Key Findings

Structural Variations and Synthetic Yields: The target compound’s morpholinoethyl group distinguishes it from simpler N-substituted acetamides (e.g., Compounds 9–13 ), which lack the hexahydroquinazolinone core. Morpholino-containing analogs (e.g., ) exhibit enhanced solubility due to the polar morpholine ring. Electron-withdrawing substituents (e.g., nitro groups in Compound 12 ) correlate with lower yields (53%) compared to electron-neutral groups (e.g., 90% for Compound 9). This suggests steric or electronic challenges during cyclization or coupling steps. Sulfamoylphenyl derivatives (e.g., Compound 8 ) achieve high yields (91%) and melting points (>300°C), indicating strong intermolecular interactions (e.g., hydrogen bonding) in the solid state.

Crystallographic Insights: The dichlorophenyl-thiazol derivative (C11H8Cl2N2OS ) exhibits a 61.8° dihedral angle between aromatic rings, which may influence packing efficiency and solubility. Similar torsional effects are likely in the target compound due to its bulky hexahydroquinazolinone core.

However, the target’s hexahydroquinazolinone core adds conformational rigidity absent in simpler thiazol-based analogs.

Thermal Stability :

- Melting points vary widely: sulfamoylphenyl derivatives (e.g., Compound 8 at 315.5°C) exhibit higher thermal stability than nitro-furyl derivatives (Compound 12 at 155–156°C), likely due to stronger crystal lattice interactions.

Research Implications and Gaps

- Synthetic Challenges : The target compound’s complex architecture may require optimized coupling conditions (e.g., carbodiimide-mediated reactions as in ) to improve yield.

- Biological Relevance: While structural analogs like sulfamoylphenyl-quinazolinones are explored for antimicrobial activity, the target’s bioactivity remains unstudied.

- Crystallographic Data: No crystal structure is reported for the target compound. Refinement tools like SHELXL could elucidate its conformational preferences and packing motifs.

Q & A

Q. What computational tools are best suited to predict off-target interactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.